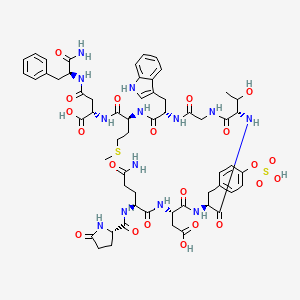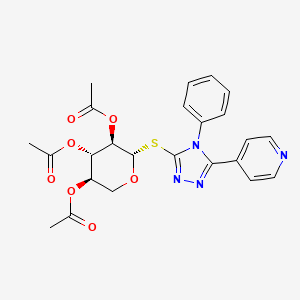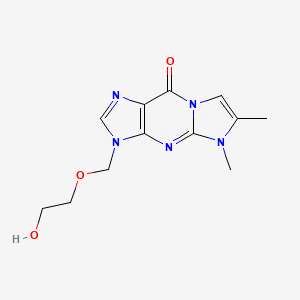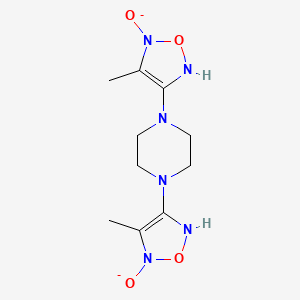
Piperazine, 1,4-bis(methylfurazanyl)-, N(sup 1),N(sup 4)-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1,4-bis(methylfurazanyl)-, N(sup 1),N(sup 4)-dioxide is a complex organic compound characterized by the presence of a piperazine ring substituted with methylfurazanyl groups and N(sup 1),N(sup 4)-dioxide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1,4-bis(methylfurazanyl)-, N(sup 1),N(sup 4)-dioxide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The protected piperazine intermediates are then deprotected using reagents like PhSH (thiophenol) followed by selective intramolecular cyclization to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of high-purity starting materials and stringent reaction control parameters are crucial for the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1,4-bis(methylfurazanyl)-, N(sup 1),N(sup 4)-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on the piperazine ring.
Substitution: The methylfurazanyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine-functionalized piperazines.
Scientific Research Applications
Piperazine, 1,4-bis(methylfurazanyl)-, N(sup 1),N(sup 4)-dioxide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Industrial Chemistry: The compound is employed as a crosslinking agent in the production of high-performance polymers and resins.
Mechanism of Action
The mechanism of action of Piperazine, 1,4-bis(methylfurazanyl)-, N(sup 1),N(sup 4)-dioxide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The N(sup 1),N(sup 4)-dioxide functionalities play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(acryloyl)piperazine: This compound is similar in structure but contains acryloyl groups instead of methylfurazanyl groups.
1,4-Bis(4-nitrophenyl)piperazine: This compound features nitrophenyl groups and is used in different applications.
Uniqueness
Piperazine, 1,4-bis(methylfurazanyl)-, N(sup 1),N(sup 4)-dioxide is unique due to the presence of both methylfurazanyl groups and N(sup 1),N(sup 4)-dioxide functionalities, which confer distinct chemical and biological properties. This combination of features makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
150012-67-2 |
|---|---|
Molecular Formula |
C10H16N6O4-2 |
Molecular Weight |
284.27 g/mol |
IUPAC Name |
4-methyl-3-[4-(4-methyl-5-oxido-2H-1,2,5-oxadiazol-3-yl)piperazin-1-yl]-5-oxido-2H-1,2,5-oxadiazole |
InChI |
InChI=1S/C10H16N6O4/c1-7-9(11-19-15(7)17)13-3-5-14(6-4-13)10-8(2)16(18)20-12-10/h11-12H,3-6H2,1-2H3/q-2 |
InChI Key |
VJBKELHGNACFOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NON1[O-])N2CCN(CC2)C3=C(N(ON3)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


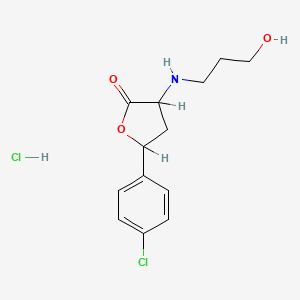
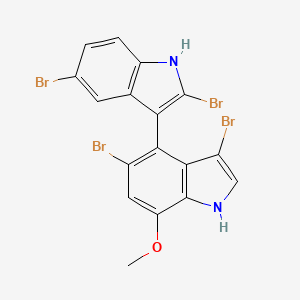
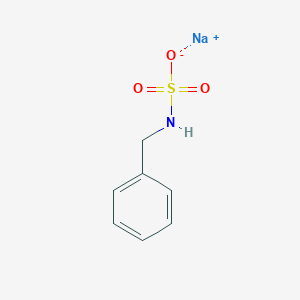
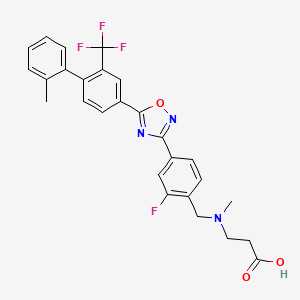
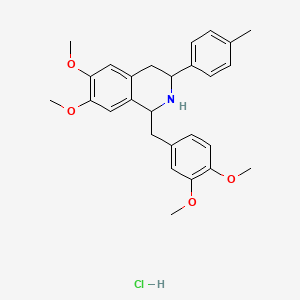
![1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-6-[4-(4-methylpiperazin-1-yl)anilino]-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-3-one;hydrate](/img/structure/B12755005.png)
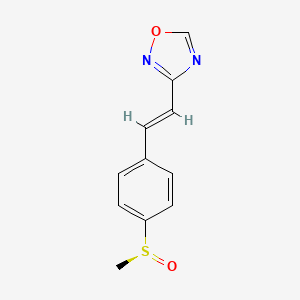
![Lithium 4-[(octadecylamino)carbonyl]benzoate](/img/structure/B12755013.png)


